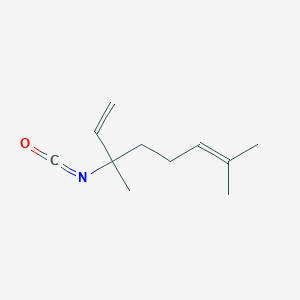
3-Isocyanato-3,7-dimethylocta-1,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isocyanato-3,7-dimethylocta-1,6-diene is an organic compound with the molecular formula C11H17NO. It is characterized by the presence of an isocyanate group (-NCO) attached to a diene structure, which includes two double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isocyanato-3,7-dimethylocta-1,6-diene typically involves the reaction of 3,7-dimethylocta-1,6-diene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes elimination to yield the desired isocyanate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. Safety measures are also critical due to the toxic nature of phosgene and the reactive isocyanate group .
Chemical Reactions Analysis
Types of Reactions
3-Isocyanato-3,7-dimethylocta-1,6-diene undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Polymerization: The compound can participate in polymerization reactions to form polyurethanes.
Substitution Reactions: The double bonds in the diene structure can undergo electrophilic addition reactions
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Radicals: Generated by oxidation with manganese (III) acetate, can add to the double bonds.
Major Products Formed
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Polyurethanes: Formed through polymerization reactions
Scientific Research Applications
3-Isocyanato-3,7-dimethylocta-1,6-diene has several applications in scientific research:
Materials Science: Used in the synthesis of polyurethanes, which are important materials in coatings, foams, and elastomers.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential reactivity with biological molecules, which could lead to new insights in bioconjugation techniques.
Mechanism of Action
The mechanism of action of 3-Isocyanato-3,7-dimethylocta-1,6-diene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through the formation of urea and carbamate linkages. The double bonds in the diene structure can also participate in radical addition reactions, leading to the formation of various adducts .
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-1,6-diene: The parent compound without the isocyanate group.
Uniqueness
3-Isocyanato-3,7-dimethylocta-1,6-diene is unique due to the presence of the isocyanate group, which imparts significant reactivity and versatility in chemical synthesis. This makes it a valuable compound for the development of new materials and chemical processes .
Properties
CAS No. |
67761-65-3 |
|---|---|
Molecular Formula |
C11H17NO |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-isocyanato-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C11H17NO/c1-5-11(4,12-9-13)8-6-7-10(2)3/h5,7H,1,6,8H2,2-4H3 |
InChI Key |
VFCLJIWLHIZEMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)N=C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



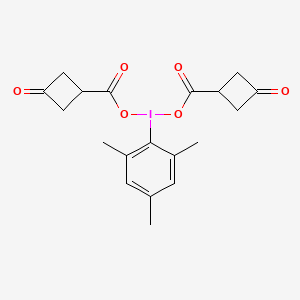
![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
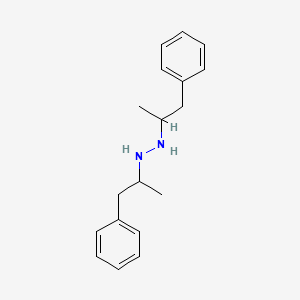
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
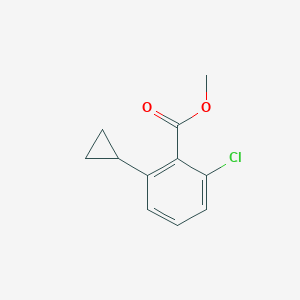
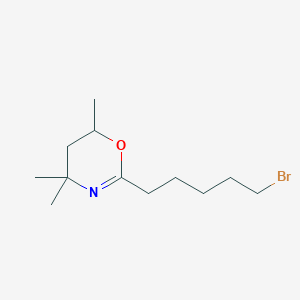


![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
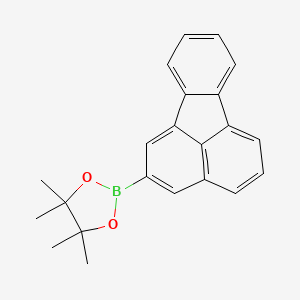
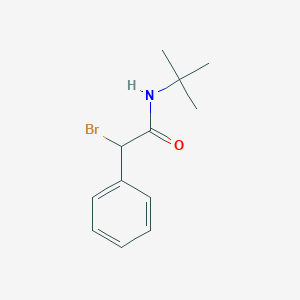
![1-Ethyl-4-[(4-methylphenyl)sulfonyl]benzene](/img/structure/B14007525.png)

